molecular formula C11H9NO4 B15223644 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid

3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid

Cat. No.: B15223644
M. Wt: 219.19 g/mol
InChI Key: HLAPJKVCYZJWLK-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with indole or a substituted indole.

    Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, while the carboxylic acid group can be introduced through oxidation reactions.

    Reaction Conditions: Common reagents used in these reactions include methanol, carbon dioxide, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The methoxycarbonyl and carboxylic acid groups further influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties.

    3-Methoxyindole: Lacks the carboxylic acid group, affecting its reactivity and applications.

    Indole-3-acetic acid: A well-known plant hormone with different biological activities.

Uniqueness

3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-methoxycarbonyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-6-4-2-3-5-7(6)12-9(8)10(13)14/h2-5,12H,1H3,(H,13,14)

InChI Key

HLAPJKVCYZJWLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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